(R)-3-Ethoxypyrrolidine

Description

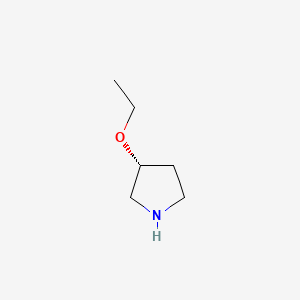

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-ethoxypyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-8-6-3-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBOYHJEUFJZPE-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654358 | |

| Record name | (3R)-3-Ethoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651341-51-4 | |

| Record name | (3R)-3-Ethoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Ethoxypyrrolidine: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (R)-3-Ethoxypyrrolidine, a valuable chiral building block for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, stereochemistry, synthesis, and critical role as a scaffold in modern pharmacology, grounding all claims in authoritative data.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is one of the most ubiquitous nitrogen heterocycles in medicinal chemistry.[1][2] Unlike its aromatic counterpart, pyrrole, the saturated, sp³-hybridized nature of the pyrrolidine scaffold allows it to explore three-dimensional space effectively. This non-planarity, or "pseudorotation," is crucial for creating molecules with precise spatial arrangements of functional groups, enabling optimal interactions with biological targets like enzymes and receptors.[1][2]

The pyrrolidine moiety is a cornerstone in numerous natural alkaloids, such as nicotine and hygrine, and is a key structural component in a wide array of FDA-approved drugs, including treatments for cancer, viral infections, and diabetes.[3][4][5] Its incorporation into a drug candidate can confer advantageous physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for bioavailability and overall efficacy.[6] this compound represents a specific, chirally pure derivative that offers a synthetically versatile handle for the elaboration of more complex molecules.

Chemical Structure and Stereochemistry

This compound is a cyclic secondary amine characterized by a five-membered ring with an ethoxy group (-OCH₂CH₃) at the third carbon position. The "(R)" designation specifies the stereochemistry at the chiral center (C3), which is crucial for its application in developing stereospecific drugs.

Molecular Structure Diagram

The structure of this compound is visualized below, highlighting the chiral center at position 3.

Caption: 2D structure of this compound with the chiral center (C*) indicated.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for designing reaction conditions, purification procedures, and formulation strategies.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | Calculated |

| Molecular Weight | 115.17 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid | [7] |

| Boiling Point | 87 - 88 °C (at 1,013 hPa) | [8] |

| Density | 0.852 g/cm³ (at 25 °C) | [8] |

| logP (Octanol/Water) | 0.22 (at 25 °C) | [8] |

| Solubility | Miscible with water and most organic solvents. | [4][7] |

Note: Data is primarily based on the closely related parent compound, pyrrolidine, and available data for ethoxy derivatives.

Synthesis and Manufacturing

The synthesis of enantiomerically pure this compound is typically achieved through the etherification of a readily available chiral precursor. The most common and economically viable starting material is (R)-3-hydroxypyrrolidine.

Synthetic Rationale: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and well-established method for forming ethers. The causality behind this choice rests on its reliability and the high nucleophilicity of the alkoxide intermediate. The process involves deprotonating the hydroxyl group of (R)-3-hydroxypyrrolidine with a strong base to form a potent nucleophile (an alkoxide). This alkoxide then undergoes an Sₙ2 reaction with an ethylating agent, such as ethyl iodide or ethyl bromide. The choice of a strong, non-nucleophilic base (e.g., Sodium Hydride, NaH) is critical to prevent side reactions and maximize the yield of the desired ether. The reaction is typically run in an aprotic polar solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) to solvate the cation and facilitate the Sₙ2 displacement.

Representative Synthetic Workflow

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyrrolidine | 123-75-1 [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Synthesis of Enantiopure (R)-3-Ethoxypyrrolidine

Introduction

Enantiopure (R)-3-ethoxypyrrolidine is a valuable chiral building block in medicinal chemistry and drug development. Its substituted pyrrolidine scaffold is a privileged structure found in numerous biologically active compounds. The precise stereochemical control at the C3 position is often crucial for target engagement and pharmacological activity. This technical guide provides an in-depth overview of the primary synthetic strategies for obtaining enantiomerically pure this compound, with a focus on practical, scalable, and efficient methodologies. We will explore synthetic routes starting from the chiral pool, as well as asymmetric approaches, offering insights into the rationale behind experimental choices and providing detailed protocols for key transformations.

Strategic Approaches to the Chiral Pyrrolidine Core

The synthesis of enantiopure this compound predominantly hinges on the stereoselective formation of its precursor, (R)-3-hydroxypyrrolidine, followed by a straightforward etherification. The main strategies to access the chiral hydroxylated intermediate can be broadly categorized into chiral pool synthesis and asymmetric synthesis.

I. Chiral Pool Synthesis: Leveraging Nature's Stereochemistry

Chiral pool synthesis utilizes readily available and inexpensive enantiopure natural products as starting materials.[1] This approach elegantly transfers the existing stereochemistry of the starting material to the target molecule, obviating the need for chiral resolution or asymmetric catalysis in the initial steps.

(S)-Malic acid is an attractive starting material due to its C4 backbone and the pre-existing stereocenter at a position that can be manipulated to become the C3 of the pyrrolidine ring. The general strategy involves the formation of a succinimide intermediate, followed by reduction and cyclization.

A common route begins with the reaction of (S)-malic acid with benzylamine, which leads to the formation of N-benzyl-3-hydroxy-succinimide. Subsequent reduction of the hydroxyl group and the imide carbonyls, followed by cyclization, yields N-benzyl-(R)-3-hydroxypyrrolidine. The final step is the etherification of the hydroxyl group.

Experimental Protocol: Synthesis of N-benzyl-(R)-3-hydroxypyrrolidine from (S)-Malic Acid

-

Step 1: Synthesis of N-benzyl-(S)-malimide: A mixture of (S)-malic acid and benzylamine is heated, typically in a high-boiling solvent or neat, to effect dehydration and cyclization to the corresponding malimide.

-

Step 2: Reduction and Cyclization: The resulting N-benzyl-(S)-malimide is then subjected to reduction with a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF). This step reduces both the imide carbonyls and facilitates the intramolecular cyclization to form N-benzyl-(R)-3-hydroxypyrrolidine.

-

Step 3: Purification: The crude product is purified by distillation under reduced pressure or by column chromatography to yield the desired N-benzyl-(R)-3-hydroxypyrrolidine.

L-Aspartic acid provides another robust and economically viable route to (R)-3-hydroxypyrrolidine. The synthesis leverages the inherent chirality of the amino acid and involves a series of functional group transformations to construct the pyrrolidine ring.

A key intermediate in this pathway is (S)-4-amino-3-hydroxybutyric acid, which can be obtained from L-aspartic acid. This intermediate then undergoes cyclization to form a lactam, which is subsequently reduced to afford the target (R)-3-hydroxypyrrolidine.

Experimental Protocol: Synthesis of (R)-3-hydroxypyrrolidine from L-Aspartic Acid

-

Step 1: Diazotization and Reduction of L-Aspartic Acid: L-aspartic acid is treated with sodium nitrite in an acidic aqueous solution to form the corresponding diazonium salt, which then undergoes intramolecular cyclization to a lactone. Subsequent reduction of the carboxylic acid functionality yields (S)-4-amino-3-hydroxybutyric acid.

-

Step 2: Lactamization: The resulting amino acid is heated to induce intramolecular cyclization and formation of (R)-4-hydroxypyrrolidin-2-one.

-

Step 3: Reduction of the Lactam: The lactam is then reduced using a powerful reducing agent like lithium aluminum hydride or by catalytic hydrogenation under high pressure to yield (R)-3-hydroxypyrrolidine.

II. Asymmetric Synthesis and Resolution

Asymmetric synthesis offers a powerful alternative to the chiral pool approach, creating the desired stereocenter through the use of chiral catalysts, auxiliaries, or reagents.

An innovative and highly selective method involves the biocatalytic hydroxylation of N-protected pyrrolidine. Certain microorganisms, such as Sphingomonas sp., have been shown to be effective in the regio- and stereoselective hydroxylation of N-acyl pyrrolidines to produce N-protected (R)-3-hydroxypyrrolidine with high enantiomeric excess.[2] This method is advantageous due to its mild reaction conditions and high selectivity.

In cases where a racemic mixture of 3-hydroxypyrrolidine is more readily available, kinetic resolution can be employed to separate the enantiomers. Alternatively, a chemical resolution can be achieved. For instance, (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine can be converted to its (S)-enantiomer via a Mitsunobu reaction with an acid, which proceeds with inversion of configuration.[3] The resulting ester is then hydrolyzed to afford the (S)-enantiomer. This principle can be applied in reverse to enrich the (R)-enantiomer from a mixture.

III. Etherification: The Final Transformation

The conversion of (R)-3-hydroxypyrrolidine to this compound is typically achieved through a Williamson ether synthesis. The hydroxyl group is first deprotonated with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with an ethylating agent.

Experimental Protocol: Etherification of N-Boc-(R)-3-hydroxypyrrolidine

-

Step 1: Protection of the Pyrrolidine Nitrogen: The secondary amine of (R)-3-hydroxypyrrolidine is typically protected, for example, with a tert-butoxycarbonyl (Boc) group, to prevent side reactions. This is achieved by reacting (R)-3-hydroxypyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

-

Step 2: Deprotonation: The N-Boc-(R)-3-hydroxypyrrolidine is dissolved in an aprotic solvent, such as THF, and treated with a strong base, like sodium hydride (NaH), to form the corresponding sodium alkoxide.

-

Step 3: Ethylation: An ethylating agent, such as ethyl iodide or diethyl sulfate, is added to the reaction mixture. The alkoxide displaces the leaving group in an Sₙ2 reaction to form the desired ether.

-

Step 4: Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in an appropriate solvent) to yield the final product, this compound.

Comparative Analysis of Synthetic Routes

| Synthetic Strategy | Starting Material | Key Steps | Advantages | Disadvantages |

| Chiral Pool | (S)-Malic Acid | Imide formation, reduction, cyclization | Readily available, inexpensive starting material; well-established chemistry. | Requires strong reducing agents; multiple steps. |

| Chiral Pool | L-Aspartic Acid | Diazotization, reduction, lactamization, lactam reduction | Inexpensive starting material; high enantiopurity. | Multi-step synthesis; use of potentially hazardous reagents (e.g., nitrites). |

| Asymmetric Synthesis | N-protected pyrrolidine | Biocatalytic hydroxylation | High enantioselectivity; mild reaction conditions. | Requires specific microbial strains and fermentation capabilities. |

| Resolution | Racemic 3-hydroxypyrrolidine | Mitsunobu inversion | Can be used to access both enantiomers. | Stoichiometric use of reagents; can be lower yielding. |

Workflow Diagrams

Synthesis from (S)-Malic Acid

Caption: Synthetic workflow from (S)-Malic Acid.

Synthesis from L-Aspartic Acid

Caption: Synthetic workflow from L-Aspartic Acid.

Conclusion

The synthesis of enantiopure this compound is well-established, with several viable routes available to researchers. The choice of a particular synthetic strategy will depend on factors such as the scale of the synthesis, the availability of starting materials and specialized equipment (e.g., for biocatalysis), and cost considerations. Chiral pool synthesis from (S)-malic acid or L-aspartic acid remains a popular and cost-effective approach for larger-scale production. Asymmetric methods, particularly biocatalysis, offer elegant and highly selective alternatives that are well-suited for green chemistry initiatives. Ultimately, the robust methodologies outlined in this guide provide a solid foundation for the efficient and stereocontrolled synthesis of this important chiral building block for drug discovery and development.

References

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). PubMed Central. [Link]

-

Chiral Pool Synthesis. (n.d.). Asymmetric Synthesis. [Link]

-

Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, a highly active, regio- and stereoselective, and easy to handle biocatalyst. (2001). Journal of Organic Chemistry. [Link]

- Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. (2016).

Sources

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, a highly active, regio- and stereoselective, and easy to handle biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]

A Technical Guide to (R)-3-Ethoxypyrrolidine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Its non-planar, saturated heterocyclic structure provides an excellent scaffold for creating three-dimensional diversity, a key aspect in modern drug design.[1] This guide focuses on a specific chiral derivative, (R)-3-Ethoxypyrrolidine, a compound of interest for its potential as a building block in the synthesis of novel therapeutic agents. Due to its specific stereochemistry and the presence of an ether linkage, it offers unique properties that can be exploited to enhance the pharmacological profiles of drug candidates.[2][3]

While this compound is not a widely cataloged compound with a registered CAS number, this guide provides a comprehensive overview of its synthesis, predicted analytical characteristics, and potential applications, drawing upon established chemical principles and data from structurally related molecules.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | Not Commercially Available | N/A |

| Molecular Formula | C₆H₁₃NO | Calculated |

| Molecular Weight | 115.17 g/mol | Calculated |

| Appearance | Predicted to be a liquid | Inferred |

| Boiling Point | Not Determined | N/A |

| Solubility | Predicted to be soluble in water and polar organic solvents | Inferred |

Synthesis of this compound

The most logical and efficient synthetic route to this compound is via the Williamson ether synthesis, a classic and reliable method for forming ethers.[4][5] This approach utilizes a chiral starting material to ensure the desired stereochemistry in the final product.

Proposed Synthetic Pathway

The synthesis starts from the commercially available and relatively inexpensive (R)-3-hydroxypyrrolidine. The hydroxyl group is deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile, attacking an ethyl halide (like ethyl iodide or ethyl bromide) in an SN2 reaction to form the desired ether.[6]

Caption: Proposed synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

-

Protection of the Pyrrolidine Nitrogen (Optional but Recommended): To prevent the secondary amine from competing in the reaction, it is advisable to first protect it with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group. This is achieved by reacting (R)-3-hydroxypyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

-

Deprotonation: The N-protected (R)-3-hydroxypyrrolidine is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF). A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate the hydroxyl group, forming the sodium alkoxide.

-

Ether Formation: An ethyl halide, such as ethyl iodide (EtI), is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Work-up and Deprotection: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The Boc protecting group can then be removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield the final product.

-

Purification: The crude product is purified by distillation or column chromatography to yield pure this compound.

Analytical Characterization

The structural confirmation of the synthesized this compound would rely on standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons and the ethyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.8-4.0 | m | 1H | CH-O |

| ~3.4-3.6 | q | 2H | O-CH₂-CH₃ |

| ~2.8-3.2 | m | 4H | Pyrrolidine CH₂ |

| ~1.9-2.2 | m | 2H | Pyrrolidine CH₂ |

| ~1.2 | t | 3H | O-CH₂-CH₃ |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR would confirm the presence of the six carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~75-80 | CH-O |

| ~63-67 | O-CH₂-CH₃ |

| ~50-55 | Pyrrolidine CH₂ |

| ~45-50 | Pyrrolidine CH₂ |

| ~30-35 | Pyrrolidine CH₂ |

| ~15 | O-CH₂-CH₃ |

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 116.1.

Applications in Drug Development

The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs.[1][3] The introduction of an ethoxy group at the 3-position with a defined stereochemistry can offer several advantages in drug design:

-

Modulation of Physicochemical Properties: The ether group can improve solubility and lipophilicity, which are critical for oral bioavailability and cell membrane permeability.

-

Vector for Further Functionalization: The ether linkage can serve as a stable metabolic handle or a point for further chemical modification.

-

Stereospecific Interactions: The defined (R)-stereochemistry can lead to specific and improved binding interactions with biological targets, enhancing potency and selectivity.[1]

Potential Therapeutic Areas

Derivatives of this compound could be explored for a variety of therapeutic applications, including but not limited to:

-

Neurodegenerative Diseases: The pyrrolidine core is found in nootropic drugs and compounds targeting CNS receptors.

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate the pyrrolidine motif.[3]

-

Infectious Diseases: Pyrrolidine-based compounds have shown antibacterial, antiviral, and antifungal activities.[2]

Caption: Role of this compound in Drug Discovery.

Conclusion

This compound represents a valuable, albeit not widely commercialized, chiral building block for medicinal chemistry and drug discovery. Its synthesis is readily achievable through established methods like the Williamson ether synthesis, starting from a chiral precursor. The unique combination of the pyrrolidine scaffold, a defined stereocenter, and an ether functionality makes it an attractive component for the design of novel therapeutic agents with potentially improved pharmacological properties. This guide provides a foundational understanding for researchers and scientists looking to explore the potential of this and related substituted pyrrolidines in their drug development programs.

References

-

Li Petri, G., Spano, V., & Spatola, R. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4875. [Link]

-

Poyraz, S., Yuksel, M., & Uslu, H. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1254828. [Link]

-

Sharma, K., & Kumar, V. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(11), 4725-4759. [Link]

-

Williamson Ether Synthesis. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

-

Williamson Ether Synthesis. (2018, May 1). Chemistry Notes. [Link]

-

Haider, S., Saify, Z. S., Begum, N., Ashraf, S., Zarreen, T., & Saeed, S. M. G. (2014). Emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. World Journal of Pharmaceutical Research, 3(7), 156-172. [Link]

-

Yin, H., & Ghadiri, M. R. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)−H Alkylation. Journal of the American Chemical Society, 145(29), 16043-16052. [Link]

- Kim, M. J., Kim, J. H., & Lee, S. J. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

-

Williamson Ether Synthesis. (n.d.). Chemistry LibreTexts. [Link]

-

Williamson Ether Synthesis. (n.d.). Chemistry Steps. [Link]

-

3-Ethylpyrrolidine. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

-

Williamson ether synthesis: simple mechanism, 3 examples. (2018, May 1). Chemistry Notes. [Link]

-

Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. (2025, July). ResearchGate. [Link]

-

Synthesis, Characterization and antimicrobial activity of novel pyrrolidine-3-carbonitrile derivatives. (2020). Semantic Scholar. [Link]

-

Ndom, J. C., Tchuendem, M. H., & Ngameni, E. (2019). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. BMC chemistry, 13(1), 1-8. [Link]

-

Gambacorta, G., & Baxendale, I. R. (2022). Spectroscopic dataset of Hedione's derivatives gathered during process development. Data in brief, 41, 107931. [Link]

-

3-Ethyl-pyrrolidine. (n.d.). Cheméo. Retrieved January 7, 2026, from [Link]

-

de la Torre, A., & Melchiorre, P. (2024). Enantioselective synthesis of chiral BCPs. Chemical Society Reviews, 53(1), 237-251. [Link]

-

Pyrrolidine. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

-

The NOE correlations of the signals in 1 H NMR spectra of compounds 4b–4d. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Westphal, F., Junge, T., & Rösner, P. (2007). Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4′-methyl-α-pyrrolidinobutyrophenone. Forensic science international, 169(1), 32-42. [Link]

-

Shestakova, T. S., Gutorov, V. V., & Zibzeev, E. G. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1, 4-Dioxides as Potential Antimicrobial Agents. Molecules, 27(3), 785. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic data (NMR, IR, MS) of (R)-3-Ethoxypyrrolidine

An In-Depth Technical Guide to the Spectroscopic Profile of (R)-3-Ethoxypyrrolidine

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the chiral synthetic building block, this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of the spectral features, explains the underlying principles, and provides field-proven protocols for data acquisition. Our objective is to equip scientists with the knowledge to unequivocally identify and assess the purity of this compound, ensuring the integrity of their research and development pipelines.

Molecular Structure and Stereochemistry

This compound (C₆H₁₃NO) is a chiral secondary amine featuring a pyrrolidine ring substituted at the C3 position with an ethoxy group. The presence of a stereocenter at C3 is a critical feature, influencing both its biological activity in downstream applications and its spectroscopic signature. Specifically, this chirality renders the protons on the C2, C4, and C5 methylene groups diastereotopic, leading to more complex NMR spectra than would be observed for an achiral analogue.

For clarity in spectral assignments, the following standardized numbering scheme is used:

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework. Due to the chiral center, both ¹H and ¹³C NMR spectra will exhibit complexities that are key to confirming the compound's identity.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is predicted to show distinct signals for each proton. The diastereotopicity of the methylene protons on the pyrrolidine ring is expected to result in complex multiplets for the protons at C2, C4, and C5.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Notes |

| H-N | 1.5 - 2.5 | Broad Singlet | 1H | Chemical shift is solvent-dependent and may exchange with D₂O. |

| H-3 | 3.9 - 4.1 | Multiplet | 1H | Chiral proton, deshielded by the adjacent oxygen atom. |

| H-2, H-2' | 2.9 - 3.3 | Multiplets | 2H | Diastereotopic protons adjacent to nitrogen. |

| H-4, H-4' | 1.8 - 2.2 | Multiplets | 2H | Diastereotopic protons. |

| H-5, H-5' | 2.7 - 3.1 | Multiplets | 2H | Diastereotopic protons adjacent to nitrogen. |

| -OCH₂CH₃ (H-7) | 3.4 - 3.6 | Quartet (q) | 2H | Methylene protons of the ethoxy group, split by the methyl protons. |

| -OCH₂CH₃ (H-8) | 1.1 - 1.3 | Triplet (t) | 3H | Methyl protons of the ethoxy group, split by the methylene protons. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum should display six distinct signals, corresponding to the six unique carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.[1][2]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C3 | 75 - 80 | Chiral carbon, significantly deshielded by the ether oxygen. |

| C7 (-OCH₂CH₃) | 63 - 68 | Methylene carbon of the ethoxy group. |

| C2 | 50 - 55 | Carbon adjacent to nitrogen. |

| C5 | 45 - 50 | Carbon adjacent to nitrogen. For the parent pyrrolidine, these carbons appear around 47 ppm.[3] |

| C4 | 30 - 35 | Methylene carbon, expected to be the most shielded ring carbon. |

| C8 (-OCH₂CH₃) | 15 - 20 | Methyl carbon of the ethoxy group. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. This workflow is standard for small organic molecules.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[4][5]

Predicted IR Absorption Bands

The spectrum of this compound is expected to be characterized by the following key absorptions. The region below 1500 cm⁻¹ is the "fingerprint region," which contains a complex pattern of absorptions unique to the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |

| 3300 - 3500 | N-H stretch | Medium, Broad | Characteristic of a secondary amine. Broadening is due to hydrogen bonding. |

| 2850 - 2960 | C-H stretch (sp³) | Strong | Aliphatic C-H stretches from the pyrrolidine ring and ethoxy group.[5] |

| 1050 - 1150 | C-O stretch (ether) | Strong | Strong absorption typical for the C-O-C ether linkage.[6] |

| 1150 - 1250 | C-N stretch | Medium | Vibration of the carbon-nitrogen bond in the amine. |

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is the preferred method for acquiring IR spectra of liquid samples due to its simplicity and minimal sample preparation.

-

Instrument Background: Record a background spectrum of the clean ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Apply a single drop of this compound directly onto the ATR crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added in the 4000–400 cm⁻¹ range to achieve an excellent signal-to-noise ratio.

-

Processing: The final spectrum is generated by ratioing the sample scan against the background scan, resulting in a transmittance or absorbance spectrum.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers corroborating evidence for the proposed structure.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₆H₁₃NO, with a monoisotopic mass of approximately 115.0997 Da.

-

Molecular Ion (M⁺): An odd-numbered molecular ion peak is expected at m/z = 115, consistent with the Nitrogen Rule (a single nitrogen atom results in an odd molecular weight).[8]

-

Key Fragments: The primary fragmentation pathway for cyclic amines is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom.[9]

| m/z Value | Proposed Fragment | Formula | Notes |

| 115 | [M]⁺ | [C₆H₁₃NO]⁺ | Molecular ion peak. |

| 86 | [M - C₂H₅]⁺ | [C₄H₈NO]⁺ | Loss of the ethyl group from the ethoxy moiety. |

| 70 | [M - OC₂H₅]⁺ | [C₄H₈N]⁺ | Loss of the ethoxy radical, a common fragmentation for ethers. |

| 44 | [C₂H₆N]⁺ | [C₂H₆N]⁺ | Result of alpha-cleavage at the C2-C3 or C4-C5 bond followed by ring opening and further fragmentation. |

Fragmentation Pathway Diagram

The major fragmentation pathways initiated by electron ionization (EI) are visualized below.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile liquid like this, direct infusion via a syringe pump (for ESI) or introduction into a GC-MS system (for EI) is appropriate.

-

Ionization: Utilize either Electron Ionization (EI) at 70 eV to induce fragmentation or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the protonated molecule [M+H]⁺ at m/z = 116.[7]

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-200.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million (ppm).[10]

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. The interplay of NMR, IR, and MS data creates a unique molecular fingerprint. By understanding the predicted spectral features and employing the validated experimental protocols described herein, researchers can confidently verify the structure and purity of this important chiral building block, ensuring the reliability and validity of their scientific endeavors.

References

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000162). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0031642). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). The NOE correlations of the signals in ¹H NMR spectra of compounds 4b–4d. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

-

Clark, J. (2022). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

-

Reich, H. J. (2021). Organic Chemistry Data: ¹³C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

NIST. (n.d.). Pyrrolidine, TMS derivative. NIST WebBook. Retrieved from [Link]

-

Compound Interest. (2015). A guide to ¹³C NMR chemical shift values. Retrieved from [Link]

-

Reich, H. J. (2021). Organic Chemistry Data: ¹H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis, Characterization and antimicrobial activity of novel pyrrolidine-3-carbonitrile derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. Retrieved from [Link]

-

PubChem. (n.d.). 3-Ethylpyrrolidine. National Institutes of Health. Retrieved from [Link]

-

NIST. (n.d.). Pyrrolidine IR Spectrum. NIST WebBook. Retrieved from [Link]

-

The Journal of Chemical Physics. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Retrieved from [Link]

-

Mbaze, L. M., et al. (2018). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. PMC, NIH. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

-

Mohimani, H., et al. (2018). Dereplication of microbial metabolites through database search of mass spectra. PMC, NIH. Retrieved from [Link]

-

NIST. (n.d.). Pyrrolidine Mass Spectrum. NIST WebBook. Retrieved from [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2014). Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations. PubMed. Retrieved from [Link]

-

Heyns, I. M., et al. (2016). Synthesis, Characterization, and Evaluation of Cytotoxicity of Poly(3-methylene-2-pyrrolidone). PubMed. Retrieved from [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. compoundchem.com [compoundchem.com]

- 3. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

- 6. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pyrrolidine [webbook.nist.gov]

- 9. Pyrrolidine, TMS derivative [webbook.nist.gov]

- 10. Dereplication of microbial metabolites through database search of mass spectra - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of chiral pyrrolidine derivatives

An In-depth Technical Guide to the Discovery and History of Chiral Pyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chiral pyrrolidine scaffold represents one of the most ubiquitous and versatile structural motifs in modern organic chemistry. Its journey from a component of naturally occurring amino acids to a central tool in asymmetric synthesis is a compelling narrative of scientific discovery, mechanistic elucidation, and practical application. This guide provides a comprehensive exploration of the history and discovery of chiral pyrrolidine derivatives, tracing their evolution from stoichiometric chiral auxiliaries to powerful organocatalysts that have revolutionized the synthesis of complex, stereochemically defined molecules. We will delve into the seminal discoveries that shaped the field, the causality behind key experimental designs, and the profound impact these developments have had on pharmaceutical research and drug development.

The Foundation: Chirality and the Privileged Pyrrolidine Scaffold

The concept of chirality—the property of a molecule being non-superimposable on its mirror image—is fundamental to biology and medicine. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit dramatically different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer of a drug candidate is paramount.

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry.[1][2][3][4] It is a core component of essential natural products like the amino acids L-proline and L-hydroxyproline, as well as numerous alkaloids and vitamins.[5][6][7] Its prevalence in FDA-approved drugs underscores its importance as a versatile and effective structural element for creating bioactive compounds.[3][4] The inherent chirality of natural proline provided the initial, crucial starting point for chemists to harness the pyrrolidine framework for asymmetric synthesis.

Early Pioneers: Proline as a Catalyst Precursor

Long before the concept of organocatalysis was formally defined, the unique properties of L-proline were being explored. In the early 1970s, a landmark discovery set the stage for a new field of catalysis.

The Hajos-Parrish-Eder-Sauer-Wiechert Reaction

Working independently, research groups at Hoffmann-La Roche (Zoltan Hajos and David Parrish) and Schering AG (Ulrich Eder, Gerhard Sauer, and Rudolf Wiechert) discovered that the natural amino acid L-proline could catalyze an intramolecular asymmetric aldol reaction.[8][9] This reaction, now known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction, allowed for the synthesis of a bicyclic ketol—a key intermediate in steroid synthesis—with high enantiomeric excess (93% ee) using only a small amount (3 mol%) of the catalyst.[8][10]

This was a groundbreaking achievement, representing one of the very first highly enantioselective organocatalytic transformations.[11] The initial mechanistic proposals sparked considerable debate. Hajos initially favored a hemiaminal intermediate, while others later proposed an enamine-based mechanism, similar to that used by Class I aldolase enzymes.[9][11][12][13] Though the full potential of this discovery would not be realized for nearly three decades, it was the critical first step in demonstrating that a simple, chiral organic molecule could induce high levels of asymmetry in a chemical reaction.[9][13]

The Age of Auxiliaries: Stoichiometric Control of Chirality

While proline's catalytic potential lay dormant, the 1970s saw the rise of a different strategy for asymmetric synthesis: the use of chiral auxiliaries. This approach involves covalently attaching a chiral molecule to a substrate to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed.

The Enders SAMP/RAMP Hydrazone Method

In 1976, a powerful and versatile methodology was introduced by E. J. Corey and Dieter Enders, centered on the chiral pyrrolidine derivatives (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer, RAMP.[14][15] This method, a chiral adaptation of the dimethylhydrazone alkylation, provided a highly reliable way to perform asymmetric α-alkylation of ketones and aldehydes.[15][16]

The success of the SAMP/RAMP method lies in the formation of a rigid, chelated azaenolate intermediate upon deprotonation with a strong base like lithium diisopropylamide (LDA).[16][17] The chiral pyrrolidine auxiliary effectively shields one face of the azaenolate, forcing the incoming electrophile to attack from the less sterically hindered face with a high degree of predictability and stereocontrol.[17][18] This method became a cornerstone of asymmetric synthesis for its robustness and the high enantiomeric purities achieved.[19]

The Modern Catalyst Toolkit: Diarylprolinol Silyl Ethers

The conceptual framework established by List and MacMillan spurred the rapid development of more sophisticated and efficient pyrrolidine-based catalysts. Among the most successful are the diarylprolinol silyl ethers , developed in 2005 by the groups of Karl Anker Jørgensen and Yujiro Hayashi. [20] These catalysts, readily synthesized from prolinol, feature a bulky diarylprolinol core and a tunable silyl ether group. [20][21]This structure is exceptionally effective at creating a defined chiral environment. A key advantage of these catalysts is their ability to operate through two distinct activation modes:

-

Enamine Catalysis (HOMO-raising): For reactions with saturated aldehydes and ketones, the catalyst forms a chiral enamine, increasing the energy of the Highest Occupied Molecular Orbital (HOMO) and turning the carbonyl compound into a potent nucleophile. [22]2. Iminium Ion Catalysis (LUMO-lowering): For reactions with α,β-unsaturated aldehydes, the catalyst forms a chiral iminium ion. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), activating the substrate for nucleophilic attack. [22] This dual-mode capability makes diarylprolinol silyl ethers incredibly versatile, promoting a vast range of transformations including Michael additions, Diels-Alder reactions, and cascade reactions with excellent stereoselectivity. [22][23][24][25]

Sources

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 8. Hajos-Parrish-Eder-Sauer-Wiechert-Reaktion – Wikipedia [de.wikipedia.org]

- 9. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]

- 10. books.rsc.org [books.rsc.org]

- 11. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 13. thieme-connect.com [thieme-connect.com]

- 14. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. web.mit.edu [web.mit.edu]

- 20. The Diarylprolinol Silyl Ethers: Ten Years After - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. discovery.researcher.life [discovery.researcher.life]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

(R)-3-Ethoxypyrrolidine mechanism of action in catalysis

An In-Depth Technical Guide Topic: (R)-3-Ethoxypyrrolidine: Mechanistic Insights into Asymmetric Organocatalysis Audience: Researchers, scientists, and drug development professionals.

Abstract

Chiral pyrrolidines have emerged as a cornerstone of asymmetric organocatalysis, prized for their ability to mimic enzymatic reaction control in a small-molecule format.[1] This guide delves into the catalytic mechanism of a particularly effective derivative, this compound. We will dissect its dual modes of action—enamine and iminium ion catalysis—to provide a foundational understanding of its role in stereoselective carbon-carbon bond formation. By examining the underlying principles and providing practical experimental context, this document serves as a technical resource for chemists seeking to leverage this versatile catalyst in complex molecule synthesis.

Introduction: The Privileged Pyrrolidine Scaffold

The pyrrolidine ring is a "privileged" structural motif in organocatalysis, largely due to the pioneering work demonstrating the efficacy of proline in direct asymmetric aldol reactions.[2][3] The secondary amine within this five-membered ring is the reactive center, capable of forming key nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl compounds.[1][4] this compound builds upon this foundational scaffold. The introduction of an ethoxy group at the C-3 position introduces a critical stereocontrolling element. This substituent creates a well-defined steric environment that effectively shields one face of the reactive intermediate, directing incoming reagents to the opposite face and thus ensuring high enantioselectivity.

This guide will explore the fundamental activation modes of this compound and its application in two benchmark asymmetric transformations: the Michael addition and the aldol reaction.

Core Mechanistic Principles: A Dichotomy of Activation

This compound primarily operates via two distinct, yet related, catalytic cycles depending on the nature of the carbonyl substrate. The choice between these pathways is the first critical consideration in reaction design.

Enamine Catalysis: Activating the Nucleophile

In reactions with simple aldehydes and ketones, this compound functions by forming a chiral enamine intermediate. This process transforms the otherwise weakly nucleophilic α-carbon of the carbonyl compound into a potent, stereochemically-defined nucleophile.

The Causality of Enamine Formation: The secondary amine of the catalyst condenses with the carbonyl group of the substrate (e.g., an aldehyde or ketone) to form a transient iminium ion. Subsequent deprotonation at the α-carbon, often facilitated by a mild base or the catalyst itself, generates the key enamine species. This enamine possesses a higher-lying Highest Occupied Molecular Orbital (HOMO) compared to the corresponding enol or enolate, rendering it significantly more nucleophilic and ready to attack an electrophile.[2] The stereochemistry is controlled by the catalyst's chiral backbone, with the 3-ethoxy group sterically directing the electrophile's approach.

Caption: General workflow for enamine catalysis.

Iminium Catalysis: Activating the Electrophile

When the substrate is an α,β-unsaturated aldehyde or ketone, this compound activates it towards nucleophilic attack via the formation of a chiral iminium ion. This mode of catalysis effectively lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the unsaturated system.[5]

The Rationale for Iminium Activation: The condensation of the catalyst with an α,β-unsaturated carbonyl forms a positively charged iminium ion. This positive charge is delocalized across the π-system, rendering the β-carbon highly electrophilic and susceptible to attack by even weak nucleophiles. This "LUMO-lowering" effect is a cornerstone of modern organocatalysis.[5] Similar to the enamine pathway, the catalyst's stereochemistry dictates the facial selectivity of the nucleophilic attack, with the 3-ethoxy group providing the necessary steric shielding to ensure a single stereochemical outcome.

Caption: General workflow for iminium catalysis.

Application in Asymmetric Michael Additions

The conjugate addition, or Michael addition, of aldehydes to nitroolefins is a powerful C-C bond-forming reaction that benefits immensely from this compound catalysis.[6] In this transformation, the catalyst operates through the enamine cycle.

Mechanistic Pathway

-

Enamine Formation: The catalyst reacts with the donor aldehyde (e.g., propanal) to form the corresponding chiral enamine.

-

Nucleophilic Attack: The enamine attacks the β-carbon of the Michael acceptor (e.g., trans-β-nitrostyrene).[7][8] The (R)-configuration of the catalyst and the steric bulk of the 3-ethoxy group direct this attack to one of the two enantiotopic faces of the nitroolefin.

-

Hydrolysis: The resulting iminium intermediate is hydrolyzed by water present in the reaction medium, releasing the chiral product and regenerating the catalyst for the next cycle.[1]

Representative Experimental Protocol

This protocol is a self-validating system; successful execution, confirmed by NMR and chiral HPLC analysis, validates the catalyst's efficacy.

-

Setup: To a stirred solution of the nitroolefin (0.5 mmol, 1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂, 1.0 M) is added the aldehyde (1.5 mmol, 3.0 equiv).

-

Catalyst Addition: this compound (0.05 mmol, 10 mol%) is added, along with any required co-catalyst or additive (e.g., a weak acid).

-

Reaction: The mixture is stirred at room temperature for the time determined by reaction monitoring (e.g., TLC or LC-MS), typically ranging from 4 to 24 hours.

-

Workup & Purification: The reaction is quenched and purified via flash column chromatography to isolate the Michael adduct.

-

Analysis: The product's structure is confirmed by ¹H and ¹³C NMR. The diastereomeric ratio (dr) is determined from the ¹H NMR spectrum, and the enantiomeric excess (ee) is measured by chiral stationary phase HPLC or SFC.

Data Presentation

The performance of pyrrolidine-based catalysts in the Michael addition is typically high, as summarized below.

| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (syn) (%) |

| 10 | CH₂Cl₂ | 25 | 7 | 95-99 | 78:22 | ~68 |

| 20 | Toluene | 0 | 24 | >90 | >90:10 | >85 |

Note: Data is representative of substituted pyrrolidine catalysts in similar reactions.[6]

Application in Asymmetric Aldol Reactions

The direct asymmetric aldol reaction is another hallmark transformation enabled by chiral pyrrolidines, proceeding via enamine catalysis.[9]

Mechanistic Pathway

The mechanism closely mirrors that of the Michael addition.

-

Enamine Formation: The catalyst forms a chiral enamine with the donor ketone (e.g., acetone or cyclohexanone).[2]

-

C-C Bond Formation: The enamine attacks the electrophilic carbonyl carbon of the acceptor aldehyde (e.g., 4-nitrobenzaldehyde). The stereochemistry of the newly formed β-hydroxy carbonyl unit is dictated by a highly organized, hydrogen-bond-assisted transition state, where the catalyst's stereocenter and the 3-ethoxy group control the facial selectivity.[3]

-

Hydrolysis: The resulting iminium ion is hydrolyzed to furnish the aldol product and regenerate the catalyst.

Caption: A typical experimental workflow for organocatalysis.

Representative Experimental Protocol

-

Setup: The acceptor aldehyde (1.0 mmol, 1.0 equiv) and this compound (0.2 mmol, 20 mol%) are dissolved in the donor ketone (which often serves as the solvent, e.g., 2 mL of acetone).

-

Reaction: The mixture is stirred at ambient temperature until the aldehyde is consumed (monitored by TLC).

-

Workup & Purification: The reaction mixture is concentrated and purified directly by silica gel chromatography to yield the β-hydroxy ketone.

-

Analysis: Purity and structure are assessed by NMR, while enantiomeric excess is determined by chiral HPLC analysis, often after derivatization.

Conclusion

This compound is a powerful organocatalyst that provides a reliable and highly stereoselective means of constructing complex chiral molecules. Its efficacy stems from its ability to engage in two distinct and predictable activation modes: enamine catalysis to activate nucleophiles and iminium catalysis to activate electrophiles. The chiral pyrrolidine backbone, combined with the strategic placement of the 3-ethoxy group, creates a well-defined steric environment that is fundamental to its ability to control the stereochemical outcome of reactions. Understanding these core mechanisms empowers researchers to rationally design and implement efficient asymmetric syntheses for applications in drug discovery and beyond.

References

-

PubMed Central.

-

Chemical Science (RSC Publishing).

-

PMC.

-

ACS Central Science.

-

ACS Omega.

-

Chemical Reviews.

-

PMC.

-

ResearchGate.

-

Journal of Chemical Sciences.

-

University of Bristol.

-

PMC.

-

PubMed.

-

PMC.

-

Wikipedia.

-

Nature Communications.

-

White Rose Research Online.

-

Wikipedia.

-

PubMed Central.

-

Beilstein Journal of Organic Chemistry.

-

Organic Letters.

-

PMC.

-

NROER.

-

Organic Chemistry Portal.

-

Master Organic Chemistry.

-

MDPI.

Sources

- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Kinetic correlation between aldehyde/enamine stereoisomers in reactions between aldehydes with α-stereocenters and chiral pyrrolidine-based catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Aldol reaction - Wikipedia [en.wikipedia.org]

Potential research applications of substituted pyrrolidines

Insight: The rigid, chiral structure of the proline catalyst creates a highly organized transition state. The carboxylic acid group often acts as a co-catalyst, participating in hydrogen bonding to orient the substrates, which is the key to achieving high enantioselectivity. [20]

Conclusion and Future Perspectives

The substituted pyrrolidine is a testament to the power of a privileged scaffold in chemical research. Its inherent stereochemistry, conformational flexibility, and synthetic tractability have established it as an indispensable tool for drug discovery and asymmetric synthesis. [1][4][17]From combating neurodegenerative diseases and cancer to enabling the creation of complex chiral molecules, its applications are vast and impactful.

Future research will undoubtedly continue to leverage this remarkable scaffold. The development of novel synthetic methodologies, such as biocatalytic C-H amination, will provide access to previously unattainable derivatives. [18]As our understanding of complex biological systems deepens, the ability to craft precisely functionalized, three-dimensional molecules will be paramount. The substituted pyrrolidine, in all its diverse forms, is perfectly poised to meet this challenge and will remain a cornerstone of molecular innovation for the foreseeable future.

References

-

Poyraz, B. et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

-

Poyraz, B. et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. ResearchGate. [Link]

-

Poyraz, B. et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed. [Link]

-

Bevilacqua, V. et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]

-

Khan, I. et al. (2022). Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. Taylor & Francis Online. [Link]

-

Raimondi, M.V. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. [Link]

-

Khan, I. et al. (2022). Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. Taylor & Francis Online. [Link]

-

Khan, I. et al. (2022). Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. ResearchGate. [Link]

-

Galkina, O.S. et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Raimondi, M.V. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Khan, I. et al. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. PubMed. [Link]

-

Lassaletta, J.M. & Fernández, R. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. NIH. [Link]

-

Holota, S. et al. (2021). Results obtained using chiral pyrrolidine-containing organocatalysts in the asymmetric addition of aldehydes to nitroalkenes leading to nitroaldehydes 2. ResearchGate. [Link]

-

Degoey, D.A. et al. (2024). Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. NIH. [Link]

-

Shorvon, S. (2001). Pyrrolidone derivatives. PubMed. [Link]

-

Poyraz, B. et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]

-

Kumar, R. et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. NIH. [Link]

-

Raimondi, M.V. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

-

Hartl, M. et al. (2001). Antiviral effects of pyrrolidine dithiocarbamate on human rhinoviruses. PubMed. [Link]

-

Seki, M. et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. PubMed. [Link]

-

Degoey, D.A. et al. (2024). Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. PubMed. [Link]

-

Jia, Z. et al. (2022). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]

-

Hosseininezhad, S. & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

Bevilacqua, V. et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

-

Wang, C. et al. (2022). Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. Chemical Science. [Link]

-

Borozdenko, D.A. et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. MDPI. [Link]

-

Borozdenko, D.A. et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. PubMed. [Link]

-

Finiuk, N. et al. (2022). Rhodanines and pyrrolidinediones as potential anticancer agents. Background for present research. ResearchGate. [Link]

-

Gatch, M.B. et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. PubMed. [Link]

-

Wiser, C. et al. (2023). Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity. ACS Publications. [Link]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 8. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Safe Handling of (R)-3-Ethoxypyrrolidine for Research and Development

This guide provides a comprehensive overview of the essential safety and handling protocols for (R)-3-Ethoxypyrrolidine, a key building block in modern drug discovery. Designed for researchers, chemists, and drug development professionals, this document synthesizes established safety principles for pyrrolidine derivatives with practical, field-proven insights to ensure a safe and compliant laboratory environment.

A Note on Data Specificity: As of the writing of this guide, detailed and verified toxicological and hazard data specifically for this compound is limited.[1] Consequently, the safety and handling recommendations outlined herein are predicated on the known properties of the parent compound, pyrrolidine, and other similar derivatives.[2][3][4][5] It is imperative to treat this compound with the utmost caution, assuming a hazard profile comparable to or greater than that of its parent compound until more specific data becomes available.

Chemical and Physical Properties: The Foundation of Safe Handling

Understanding the fundamental physicochemical properties of a substance is the first line of defense in mitigating risk. While specific data for this compound is not exhaustively documented, the known properties of pyrrolidine provide a strong surrogate for risk assessment.

| Property | Pyrrolidine Data | Implications for this compound Handling |

| Appearance | Colorless to pale yellow liquid with an ammonia-like odor.[4] | Visual inspection can indicate purity and potential degradation. A strong amine-like odor necessitates immediate ventilation and respiratory protection. |

| Boiling Point | 86 - 88 °C (186.8 - 190.4 °F)[3] | The relatively low boiling point suggests a high vapor pressure, increasing the risk of inhalation exposure. All handling should be conducted in a well-ventilated area, preferably a chemical fume hood. |

| Flash Point | 3 °C (37.4 °F)[3] | This compound is highly flammable.[3] All sources of ignition, including sparks from static electricity, must be rigorously excluded from the handling area.[3][4] |

| Solubility | Miscible with water and most organic solvents. | High water solubility means that in case of a spill, it can readily contaminate aqueous environments. This property is also a key consideration for choosing appropriate fire extinguishing media. |

| Vapor Density | Heavier than air. | Vapors can accumulate in low-lying areas, creating a hidden inhalation and fire hazard. |

Hazard Identification and Risk Assessment: A Proactive Approach

Based on the data for pyrrolidine, this compound should be presumed to be a hazardous substance with multiple risk factors.[3][4]

Primary Hazards:

-

Flammability: Highly flammable liquid and vapor.[3] Vapors can form explosive mixtures with air.[3]

-

Toxicity: Harmful if swallowed or inhaled.[3][4] May cause respiratory irritation.[4]

GHS Hazard Classifications (Presumed based on Pyrrolidine):

| Hazard Class | Category |

| Flammable Liquids | 2 |

| Skin Corrosion/Irritation | 1A |

| Serious Eye Damage/Eye Irritation | 1 |

| Acute Toxicity, Oral | 4 |

| Acute Toxicity, Inhalation | 4 |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to control vapor inhalation.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable or toxic vapors.[4]

-

Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure that all containers and equipment are properly grounded and bonded during transfers of the liquid.[3][4]

-

Emergency Equipment: A safety shower and eyewash station must be readily accessible and in good working order in any area where this compound is handled.[6][7]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment. The following are the minimum requirements for handling this compound:

-

Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes.[2][8]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves. Given the nature of the compound, thicker gloves are generally better.[9] Regularly inspect gloves for any signs of degradation or perforation and change them frequently.[9]

-

Lab Coat/Gown: A flame-retardant lab coat or gown with a closed front and tight-fitting cuffs is essential to protect against skin contact.[9]

-

-

Respiratory Protection: For most operations within a fume hood, respiratory protection may not be necessary. However, in the event of a spill or a failure of engineering controls, a full-face respirator with appropriate cartridges should be used.[2][8]

Caption: Required PPE for handling this compound.

Safe Handling and Storage Protocols: Minimizing Risk at Every Step

Adherence to strict handling and storage protocols is critical for preventing accidents and ensuring the integrity of the compound.

Handling

-

Work in a designated area: All work with this compound should be performed in a designated and clearly marked area.

-

Avoid inhalation, ingestion, and skin contact: Use appropriate engineering controls and PPE at all times. Do not eat, drink, or smoke in the handling area.

-

Use non-sparking tools: To prevent ignition of flammable vapors, use tools made of non-sparking materials.[1][3]

-

Handle under an inert atmosphere: For sensitive reactions or long-term storage, handling under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.

Storage

-

Store in a cool, dry, well-ventilated area: Keep the container tightly closed and store in a location away from heat, sparks, and open flames.[3][4]

-

Store locked up: Due to its hazardous nature, it is advisable to store this compound in a locked cabinet or secure area.[4]

-

Incompatible Materials: Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]

Emergency Procedures: Preparedness is Paramount

In the event of an emergency, a swift and informed response is crucial to minimizing harm.

Spills

-

Minor Spill (within a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Major Spill (outside a fume hood):

-

Evacuate the laboratory immediately.

-

Alert others and activate the fire alarm if necessary.

-

Contact your institution's emergency response team.

-

Do not attempt to clean up a major spill without proper training and equipment.

-

Caption: Decision workflow for spill response.

First Aid

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.[2]

Fire

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2] Do not use a direct stream of water, as it may spread the fire.

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus and full protective clothing.

Disposal Considerations: Responsible Stewardship

All waste containing this compound must be handled as hazardous waste.

-

Containerize: Collect all waste in a properly labeled, sealed container.

-

Follow Regulations: Dispose of the waste in accordance with all local, state, and federal regulations.[4] Do not dispose of it down the drain.[2]

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following procedures but of fostering a proactive culture of safety. By understanding the potential hazards, implementing robust engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can confidently and safely unlock the potential of this valuable chemical building block in their drug discovery endeavors.

References

-

Chemwatch GHS SDS 1922 - Sdfine. [Link]

-

Emergency Response Procedures. [Link]

-

Emergency Response Guide for Laboratories. [Link]

-

EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS - University of Waterloo. [Link]

-

Emergency Procedures Handbook - Purdue University. [Link]

-

Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. fishersci.com [fishersci.com]

- 6. uab.edu [uab.edu]

- 7. tcichemicals.com [tcichemicals.com]

- 8. echemi.com [echemi.com]

- 9. pppmag.com [pppmag.com]

Methodological & Application

The Strategic Application of (R)-3-Ethoxypyrrolidine in Asymmetric Synthesis: A Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Ethoxypyrrolidine is a valuable chiral building block in the landscape of asymmetric synthesis. Its structurally defined five-membered ring, endowed with a stereocenter at the C3 position and an ethoxy group, offers unique steric and electronic properties that can be strategically leveraged to induce stereoselectivity in a variety of chemical transformations. This guide provides an in-depth exploration of the utility of this compound, focusing on its application as a chiral precursor in the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry. While direct use as a detachable chiral auxiliary is less documented, its role as an integral part of the final chiral target is a key area of its application.

Introduction: The Significance of the Chiral Pyrrolidine Scaffold